molecular formula C31H42N6O4 B606209 Fidrisertib CAS No. 2141955-96-4

Fidrisertib

Cat. No.: B606209
CAS No.: 2141955-96-4
M. Wt: 562.7 g/mol
InChI Key: SWVYYNLRVIYURK-AREMUKBSSA-N
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Description

BLU-782 is a small-molecule inhibitor specifically designed to target activin receptor-like kinase 2 (ALK2), which is implicated in the rare genetic disorder fibrodysplasia ossificans progressiva. This condition is characterized by the abnormal formation of bone in muscles, tendons, and other connective tissues. BLU-782 has shown promise in preclinical studies for preventing heterotopic ossification, making it a potential therapeutic candidate for this debilitating disease .

Preparation Methods

The synthesis of BLU-782 involves several steps, starting with the screening of a small-molecule library to identify potent ALK2 binding compounds. Iterative rounds of structure-guided drug design are then used to optimize these compounds for ALK2R206H binding, selectivity, and desirable pharmacokinetic properties . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature.

Scientific Research Applications

BLU-782 has significant scientific research applications, particularly in the field of medicine. It is being developed as a treatment for fibrodysplasia ossificans progressiva, a rare and severely disabling genetic disorder. Preclinical studies have demonstrated that BLU-782 can prevent injury-induced heterotopic ossification in an ALK2R206H transgenic mouse model of fibrodysplasia ossificans progressiva .

Comparison with Similar Compounds

BLU-782 is unique in its high selectivity and potency for the ALK2R206H variant. Other similar compounds include inhibitors targeting different variants of the activin receptor-like kinase family, such as ALK1, ALK3, and ALK6. BLU-782’s specificity for ALK2R206H makes it particularly effective in treating fibrodysplasia ossificans progressiva without affecting other closely related homologs . This selectivity reduces the potential for off-target effects and enhances its therapeutic potential.

Properties

IUPAC Name

[(3R)-oxolan-3-yl] 4-[6-[5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O4/c1-4-40-31(9-12-34(13-10-31)23(2)3)25-5-6-27(32-20-25)24-19-29-28(7-11-33-37(29)21-24)35-14-16-36(17-15-35)30(38)41-26-8-18-39-22-26/h5-7,11,19-21,23,26H,4,8-10,12-18,22H2,1-3H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVYYNLRVIYURK-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)O[C@@H]6CCOC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2141955-96-4
Record name BLU-782
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2141955964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIDRISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF4ZI0CJ7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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